molecular formula C20H18ClN3O3S B2441340 4-chloro-N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 681267-37-8

4-chloro-N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No.: B2441340
CAS No.: 681267-37-8
M. Wt: 415.89
InChI Key: NVAMYZIWLWNKDE-UHFFFAOYSA-N
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Description

4-chloro-N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a useful research compound. Its molecular formula is C20H18ClN3O3S and its molecular weight is 415.89. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antibacterial Activity

4-chloro-N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a compound that may share structural similarities and potential applications with various synthesized derivatives explored for their antibacterial activities. For instance, derivatives synthesized from similar complex structures have demonstrated promising antibacterial properties, particularly against strains like Staphylococcus aureus and Bacillus subtilis. The synthesis methods often involve reactions of certain precursors with substituted benzaldehydes, showcasing the compound's potential in contributing to the development of new antibacterial agents (Palkar et al., 2017).

Molecular Docking and Antitumor Activities

The compound's framework might also be relevant in the study of molecular docking and the evaluation of antitumor activities. Similar compounds have been synthesized and assessed for their potential interactions with key proteins involved in cancer progression. This includes in vitro screening against various cancer cell lines, where some compounds have shown significant activity. Such studies highlight the potential application of this compound in cancer research, potentially leading to the development of new therapeutic agents (Flefel et al., 2018).

Catalysis in Organic Synthesis

Furthermore, compounds with similar structures have been utilized as catalysts in organic synthesis, promoting the efficiency of multi-component reactions (MCRs) under aqueous media. This suggests that this compound could be explored for its catalytic properties, potentially facilitating the synthesis of diverse heterocyclic compounds, which are crucial in pharmaceutical development (Khazaei et al., 2015).

Properties

IUPAC Name

4-chloro-N-[2-(3,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O3S/c1-12-3-8-16(9-13(12)2)24-19(17-10-28(26,27)11-18(17)23-24)22-20(25)14-4-6-15(21)7-5-14/h3-9H,10-11H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVAMYZIWLWNKDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.